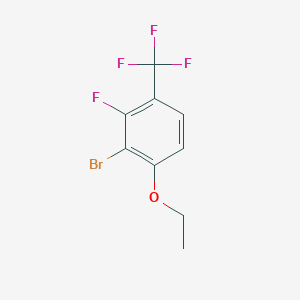![molecular formula C11H15BrClN B8031159 [(2-Bromo-6-chlorophenyl)methyl]diethylamine](/img/structure/B8031159.png)
[(2-Bromo-6-chlorophenyl)methyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromo-6-chlorophenyl)methyl]diethylamine is an organic compound with the molecular formula C11H15BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-6-chlorophenyl)methyl]diethylamine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromo-6-chlorophenyl)methyl]diethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted benzylamines or benzyl alcohols.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine or benzyl hydrocarbons.
Aplicaciones Científicas De Investigación
[(2-Bromo-6-chlorophenyl)methyl]diethylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies to understand the interaction of substituted benzylamines with biological receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2-Bromo-6-chlorophenyl)methyl]diethylamine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets. The diethylamine moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
[(2-Bromo-6-chlorophenyl)methyl]diethylamine can be compared with other substituted benzylamines, such as:
[(2-Bromo-4-chlorophenyl)methyl]diethylamine: Similar structure but with different substitution pattern, affecting its reactivity and biological activity.
[(2-Bromo-6-fluorophenyl)methyl]diethylamine: Fluorine substitution can alter the compound’s electronic properties and metabolic stability.
[(2-Chloro-6-methylphenyl)methyl]diethylamine: Methyl substitution can influence the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[(2-bromo-6-chlorophenyl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMGAVGABHMJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B8031080.png)
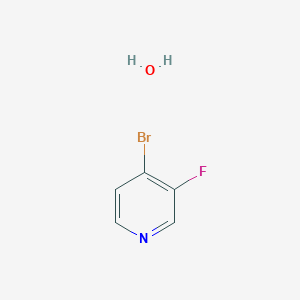
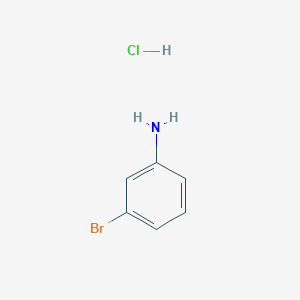
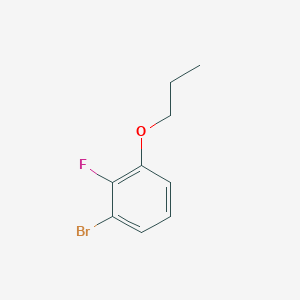
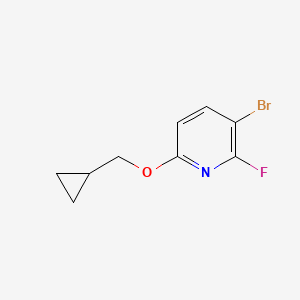
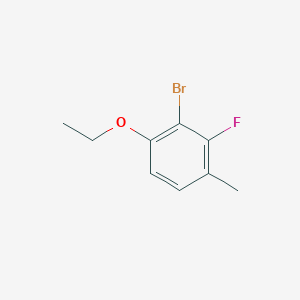
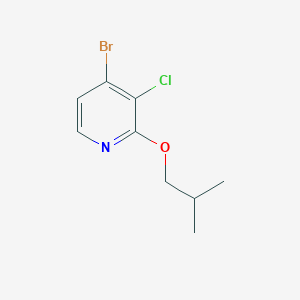
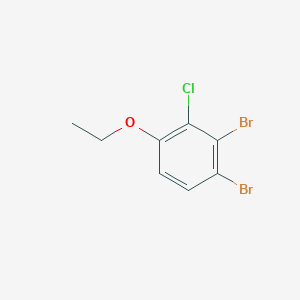
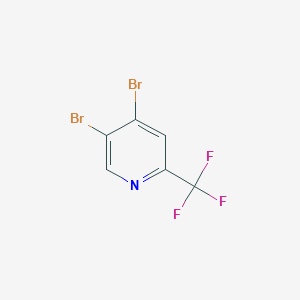
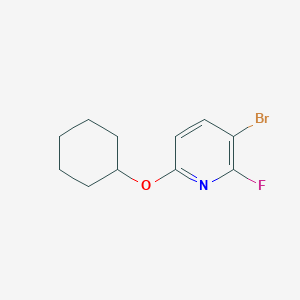
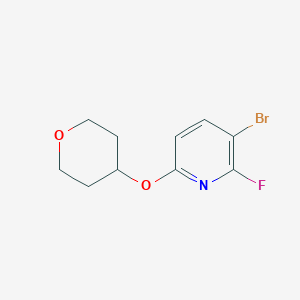
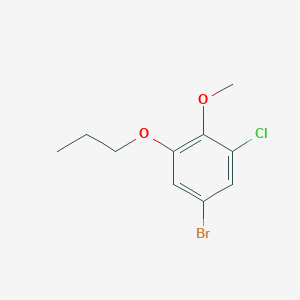
![[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)
